N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,6-diethylmorpholine-4-carboxamide
Description
N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,6-diethylmorpholine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Properties
IUPAC Name |
N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,6-diethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-4-12-8-20(9-13(5-2)22-12)16(21)17-14-10-19(3)18-15(14)11-6-7-11/h10-13H,4-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOLIVALAYWMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC(O1)CC)C(=O)NC2=CN(N=C2C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,6-diethylmorpholine-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,6-diethylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,6-diethylmorpholine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,6-diethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
- N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines
- N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles
Uniqueness
What sets N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,6-diethylmorpholine-4-carboxamide apart is its unique combination of the pyrazole ring with the morpholine and carboxamide groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
